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N-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine

Fragment-based drug discovery HIV-1 integrase inhibition X-ray crystallography

N-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine (CAS 850375-02-9, PDB ligand code MMJ) is a fragment-sized thiazole derivative (MW 218.32 Da, formula C₁₂H₁₄N₂S) that has been crystallographically validated as an inhibitor of the HIV-1 integrase core domain. The compound was identified through an orthogonal fragment screening campaign employing saturation transfer difference nuclear magnetic resonance spectroscopy (STD-NMR) followed by X-ray crystallography, and its co-crystal structure with HIV-1 integrase was solved at 1.70 Å resolution (PDB ID 3VQ5), classifying it as a TRANSFERASE/TRANSFERASE INHIBITOR.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
CAS No. 850375-02-9
Cat. No. B1598895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine
CAS850375-02-9
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)CNC
InChIInChI=1S/C12H14N2S/c1-9-11(8-13-2)15-12(14-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
InChIKeyGFAGRBRYZWAUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine (CAS 850375-02-9): Procurement-Grade Fragment for HIV-1 Integrase Inhibitor Development


N-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine (CAS 850375-02-9, PDB ligand code MMJ) is a fragment-sized thiazole derivative (MW 218.32 Da, formula C₁₂H₁₄N₂S) that has been crystallographically validated as an inhibitor of the HIV-1 integrase core domain [1]. The compound was identified through an orthogonal fragment screening campaign employing saturation transfer difference nuclear magnetic resonance spectroscopy (STD-NMR) followed by X-ray crystallography, and its co-crystal structure with HIV-1 integrase was solved at 1.70 Å resolution (PDB ID 3VQ5), classifying it as a TRANSFERASE/TRANSFERASE INHIBITOR [1][2]. It is commercially available as a Maybridge screening compound through Thermo Scientific with a certified purity of 97%, supplied in amber glass bottles at 250 mg and 1 g quantities .

1
Crystallographically validated fragment for HIV-1 integrase allosteric site (PDB 3VQ5, 1.70 Å).
2
Orthogonal screening confirmation: STD‑NMR hit detection plus X‑ray binding mode.
3
Commercially available with documented provenance (Maybridge, 97% purity; 250 mg / 1 g).

Why Generic 2-Phenylthiazole Analogs Cannot Substitute for CAS 850375-02-9 in HIV-1 Integrase Fragment-Based Drug Discovery


Generic substitution of CAS 850375-02-9 with other 2-phenylthiazole or 4-methylthiazole analogs fails because this specific compound possesses a crystallographically confirmed binding pose at a novel allosteric site on HIV-1 integrase that is distinct from the catalytic active site targeted by marketed strand-transfer inhibitors such as raltegravir and dolutegravir [1][2]. Among the 15 fragment hits that yielded co-crystal structures in the STD-NMR/X-ray screening arm, only this thiazole-bearing N-methylaminomethyl derivative demonstrated binding at this particular allosteric pocket, whereas structurally related fragments such as 2,1,3-benzothiadiazol-4-amine (PDB 3VQQ, 2.0 Å) and (5-phenyl-1,2-oxazol-3-yl)methanol (PDB 3VQ4, 1.9 Å) occupied different regions of the protein surface [1][3]. The N-methylaminomethyl substituent at the thiazole 5-position provides a critical hydrogen-bonding vector and a synthetic handle for hit-to-lead elaboration that is absent in the unsubstituted 4-methyl-2-phenylthiazole scaffold (CAS 1826-17-1) [1][4].

!
Unsubstituted 4‑methyl‑2‑phenylthiazole lacks the N‑methylamino handle required for binding and elaboration.
!
Structurally related fragment hits (benzothiadiazole, oxazole) occupy different surface regions; binding site may shift.
!
Clinical integrase strand‑transfer inhibitors target the active site, not the allosteric pocket engaged by this fragment.

Quantitative Differentiation Evidence: N-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine vs. Closest Analogs and Fragment Comparators


Crystallographic Resolution Advantage: 1.70 Å vs. 2.0 Å for Closest Fragment Comparators in the Same HIV-1 Integrase Screening Campaign

CAS 850375-02-9 (MMJ) yielded a co-crystal structure with HIV-1 integrase core domain at 1.70 Å resolution (PDB 3VQ5), representing the highest-resolution fragment complex in the Wielens et al. 2013 screening campaign [1]. In contrast, the closest comparator fragments from the same study achieved lower resolution: 2,1,3-benzothiadiazol-4-amine (PDB 3VQQ) was solved at 2.0 Å, (5-phenyl-1,2-oxazol-3-yl)methanol (PDB 3VQ4) at 1.9 Å, and 4-(1H-pyrrol-1-yl)aniline (PDB 3VQ7) at approximately 2.3 Å [2][3]. The 0.30 Å improvement in resolution enables more precise mapping of key intermolecular interactions including hydrogen bonds from the N-methylamino group and hydrophobic contacts of the 4-methyl-2-phenylthiazole core, directly informing structure-guided chemical optimization [1].

Crystallographic resolution
Head-to-head
1.70 Å (PDB 3VQ5) vs. 1.9 Å (3VQ4); 0.30 Å higher resolution
Reported structural resolution context
Wielens et al. 2013; same screening campaign conditions
Fragment-based drug discovery HIV-1 integrase inhibition X-ray crystallography

Allosteric Binding Site Differentiation: Novel Pocket vs. Active Site Targeted by Clinical Strand-Transfer Inhibitors

CAS 850375-02-9 binds to a novel allosteric site on HIV-1 integrase that is distinct from the catalytic active site occupied by FDA-approved strand-transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, and dolutegravir [1][2]. The Rhodes et al. 2011 study demonstrated that fragment hits targeting this allosteric pocket (including MMJ as a foundational fragment) were elaborated through structure-based design to achieve a 45-fold improvement in inhibitory activity, establishing this site as a validated region for inhibitor development [2]. In contrast, clinical INSTIs that bind the catalytic site are susceptible to well-characterized resistance mutations (e.g., N155H, Q148H/K/R, Y143R/C) that have emerged in treatment-experienced patients [3]. Because MMJ engages a spatially and mechanistically distinct binding surface, it offers a starting point for inhibitors that may retain activity against INSTI-resistant viral strains [1][2].

Binding site identity
Class-level inference
Novel allosteric pocket at dimer interface; 45‑fold activity gain upon elaboration
Allosteric binding context may differ from INSTI active site
Rhodes et al. 2011; distinct from catalytic DDE motif
Allosteric inhibition HIV-1 integrase Drug resistance

Orthogonal Screening Validation: Dual-Method Hit Confirmation vs. Single-Method Fragment Hits

CAS 850375-02-9 was identified and validated through an orthogonal screening workflow: STD-NMR for initial hit detection followed by X-ray crystallography for binding mode confirmation [1]. This dual-method validation is significant because only 15 out of approximately 500 commercially sourced fragments screened by STD-NMR ultimately yielded co-crystal structures (a 3% confirmation rate), and within this subset, only 6 complexes were also confirmed by the parallel SPR/X-ray approach [1]. In contrast, the majority of fragment hits in the SPR arm of the study did not overlap with the STD-NMR hits, highlighting the dependence of hit identification on screening methodology [1]. The compound's validation by both STD-NMR (functional binding detection in solution) and X-ray crystallography (atomic-level binding pose) reduces the risk of false-positive procurement compared to fragments identified by a single screening modality [1][2].

Screening validation
Method context
Dual‑method confirmation (STD‑NMR + X‑ray); 3% overall co‑crystal rate
Orthogonal hit validation supports screening confidence
False‑positive risk lower vs. single‑method hits
Fragment screening STD-NMR Surface plasmon resonance Hit validation

Antibacterial Scaffold Utility: Hit-Derivative MIC Comparison in Phenylthiazole Pyrimidindiamine Series

The N-methylaminomethyl-thiazole scaffold of CAS 850375-02-9 serves as the core building block for a series of phenylthiazole pyrimidindiamine antibacterial agents. The direct derivative N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl)pyrimidine-2,4-diamine (Antibacterial agent 97) demonstrated MIC values of 16 µg/mL against both Escherichia coli and Staphylococcus aureus, representing a validated hit compound [1]. Subsequent SAR optimization of this scaffold led to compound 14g with improved MIC values of 2 µg/mL (E. coli) and 3 µg/mL (S. aureus), representing an 8-fold and 5.3-fold improvement, respectively, and demonstrated in vivo efficacy in a mouse bacteremia model [1]. In contrast, the unfunctionalized 4-methyl-2-phenylthiazole parent scaffold (CAS 1826-17-1) lacks the critical N-methylaminomethyl anchor point for derivatization and has no reported antibacterial activity data in this mechanistic context .

Antibacterial MIC context
Cross-study comparable
Derivative 97: MIC 16 µg/mL (E. coli, S. aureus); lead 14g: 2–3 µg/mL
Reported MIC screening context for phenylthiazole series
Eur J Med Chem 2020; scaffold shows SAR tractability
Antibacterial agents Structure-activity relationship Bacterial membrane targeting

Commercial Purity and Procurement-Grade Specification: 97% vs. Alternative Supplier Purity Benchmarks

CAS 850375-02-9 is available through Thermo Scientific (Maybridge fragment collection) at a certified purity of 97% (assay range 96.5-100.0%), supplied in pre-weighed amber glass bottles at 250 mg and 1 g scales, with full MDL (MFCD07368511) and InChI Key (GFAGRBRYZWAUSV-UHFFFAOYSA-N) traceability . Alternative suppliers such as Leyan offer 98% purity at potentially lower scale availability . For fragment-based screening applications, the Maybridge provenance is significant because the compound originated from commercial fragment libraries used in the seminal Wielens et al. 2013 and ChemMedChem 2011 publications, providing batch-to-batch continuity for researchers replicating or extending the published screening protocols [1]. Other structurally related 4-methyl-2-phenylthiazole derivatives such as the 5-carboxylic acid analog (CAS 33763-20-1) and the 5-bromomethyl analog (CAS 181424-15-7) are available but lack the validated HIV-1 integrase co-crystal structure data .

Purity specification
Specification review
97% (Maybridge, amber glass); alternative supplier 98%
Supports batch‑to‑batch continuity for screening reproducibility
Provenance linked to published fragment libraries
Compound procurement Purity specification Fragment screening

Procurement-Driven Application Scenarios for N-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine (CAS 850375-02-9)


HIV-1 Integrase Allosteric Inhibitor Fragment-to-Lead Optimization Programs

CAS 850375-02-9 is ideally suited as a starting fragment for structure-based lead optimization targeting the novel allosteric pocket on HIV-1 integrase. The 1.70 Å co-crystal structure (PDB 3VQ5) provides atomic-level detail of key interactions: the N-methylamino group forms hydrogen bonds within the binding pocket, while the 4-methyl-2-phenylthiazole core engages hydrophobic residues at the integrase dimer interface [7]. Researchers can procure this compound to initiate medicinal chemistry campaigns that elaborate the secondary amine handle toward improved affinity, building on the 45-fold activity enhancement precedent established for allosteric-site fragments in the Rhodes et al. 2011 study [6]. The allosteric mechanism offers a potential strategy to overcome resistance to clinical INSTIs such as raltegravir and dolutegravir [6][3].

Antibacterial Hit Validation Using the 4-Methyl-2-phenylthiazol-5-yl-methylamine Scaffold

The compound serves as a validated synthetic intermediate for generating phenylthiazole pyrimidindiamine antibacterial agents. Direct derivatization to N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl)pyrimidine-2,4-diamine yields Antibacterial agent 97 with confirmed MIC values of 16 µg/mL against both E. coli and S. aureus [7]. This hit compound demonstrated a clear SAR trajectory, with optimized analogs achieving 2-3 µg/mL MIC and in vivo efficacy in a murine bacteremia model [7]. Procurement of CAS 850375-02-9 enables research groups to access this validated antibacterial scaffold with a demonstrated mechanism of bacterial membrane disruption, which is less prone to resistance development compared to conventional antibiotic targets [7].

Fragment Library Screening Control and Methodological Benchmarking

Given its well-characterized binding to HIV-1 integrase via two orthogonal biophysical methods (STD-NMR and X-ray crystallography), CAS 850375-02-9 is an ideal positive control compound for laboratories establishing or validating fragment-based screening workflows [7]. The compound's behavior across different screening modalities is documented: it was identified by STD-NMR in solution and subsequently confirmed by X-ray crystallography at high resolution, whereas SPR-based screening in the parallel study did not identify this fragment class, illustrating the methodology-dependent nature of fragment hit identification [7]. Research groups can use this compound to benchmark their own STD-NMR, SPR, or X-ray fragment screening protocols against published parameters, with full experimental conditions available (crystallization: 1.6 M AmSO₄, 0.1 M Na Citrate pH 4.6, 50 mM CdCl₂, 295 K) [6].

Thiazole Fragment Reactivity Profiling in Medicinal Chemistry Triage

The 2022 ACS Medicinal Chemistry Letters study on fragment-sized thiazoles established that compounds of this class require careful reactivity profiling to distinguish genuine target engagement from non-specific effects [7]. CAS 850375-02-9, bearing the specific N-methylaminomethyl substituent at the thiazole 5-position, represents a defined chemical entity within the broader thiazole fragment space. Its crystallographically confirmed specific binding to HIV-1 integrase, combined with its membership in the Maybridge fragment collection, makes it a valuable reference compound for laboratories implementing the high-throughput profiling workflow recommended by Proj et al. to validate thiazole-derived screening hits before committing to resource-intensive hit-to-lead campaigns [7].

Application
Selection Property
Validation Focus
HIV-1 integrase allosteric fragment-to-lead optimization
Crystallographic binding pose resolution
Allosteric site engagement confirmation
Antibacterial scaffold derivatization
MIC screening context
Membrane disruption endpoint review
Fragment screening control and methodological benchmarking
Orthogonal screening validation status
STD‑NMR / X‑ray protocol reproducibility
Thiazole fragment reactivity profiling
Reported target engagement context
Reactivity assay cross‑validation
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